N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a cyclohexene ring, an ethyl group, a pyrazole ring, and a thiophene ring, all connected by amide linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely introduce some degree of rigidity into the structure, while the amide linkages could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The amide linkages could potentially undergo hydrolysis under acidic or basic conditions. The double bond in the cyclohexene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups could potentially make it soluble in polar solvents .Scientific Research Applications
Anti-Tubercular Potential
Syed et al. synthesized a related imidazole-containing compound and evaluated its anti-tubercular potential against Mycobacterium tuberculosis strains. While the specific compound studied was not identical to our target, it provides a relevant context . Further research could explore the anti-tubercular activity of our compound.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(20-10-7-15-5-2-1-3-6-15)19(25)21-13-17(16-8-12-26-14-16)23-11-4-9-22-23/h4-5,8-9,11-12,14,17H,1-3,6-7,10,13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDYUFPLGELNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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